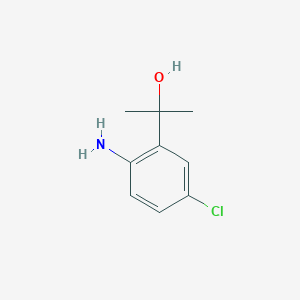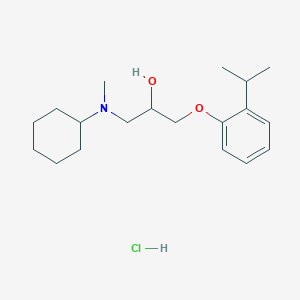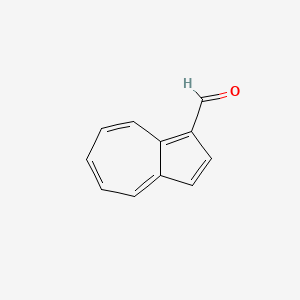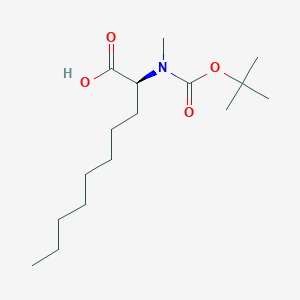![molecular formula C21H16ClFN4O2S B2927801 5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol CAS No. 1226427-18-4](/img/structure/B2927801.png)
5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol is a chemical compound of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound boasts a complex structure, featuring benzyl, chlorophenyl, fluorophenyl, oxadiazole, sulfanyl, and pyrimidinol moieties, each contributing to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves a multi-step process:
Formation of the 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole: : This step may involve the cyclization of a corresponding hydrazide with suitable reagents.
Attachment of the benzyl and sulfanyl groups: : This can be achieved via nucleophilic substitution reactions, where the oxadiazole moiety is functionalized with a benzyl group and a sulfanyl moiety.
Construction of the pyrimidinol ring: : This crucial step often involves cyclization reactions, where appropriate precursors are subjected to conditions that favor the formation of the pyrimidinol ring.
Industrial Production Methods
Industrial-scale production of this compound might involve more streamlined and cost-effective synthetic routes. Optimizations in reaction conditions such as solvent selection, temperature control, and catalysts usage ensure higher yields and purity.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : The compound may undergo oxidation to form corresponding sulfoxide or sulfone derivatives.
Substitution Reactions:
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Nucleophiles: : Like amines, thiols, or alcohols for substitution reactions.
Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Substitution Products: : Compounds with varied functional groups replacing the chloro or fluoro atoms.
科学的研究の応用
Chemistry
The compound is used as a starting material for synthesizing more complex molecules and as a reagent in various organic transformations.
Biology
Medicine
Research suggests potential therapeutic applications, possibly in the design of novel drugs targeting specific pathways.
Industry
Used in the development of new materials with desired properties, such as polymers and advanced coatings.
作用機序
Molecular Targets and Pathways
The compound's effects are typically mediated through its interaction with specific enzymes or receptors. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
類似化合物との比較
Unique Features
The combination of benzyl, chloro, fluoro, oxadiazole, sulfanyl, and pyrimidinol groups makes it unique in its reactivity and application scope.
Similar Compounds
Compounds with similar core structures might include other substituted pyrimidinols, oxadiazoles, and phenyl derivatives, each with varying substituents leading to different properties and applications.
This detailed exploration sheds light on the synthesis, reactivity, and multifaceted applications of 5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol, illustrating its significance in scientific research and industrial development.
特性
IUPAC Name |
5-benzyl-2-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2S/c1-12-15(9-13-5-3-2-4-6-13)20(28)26-21(24-12)30-11-18-25-19(27-29-18)14-7-8-17(23)16(22)10-14/h2-8,10H,9,11H2,1H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLPWSXSXHZVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=C(C=C3)F)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-Methoxy-5-(methoxymethyl)pyridin-3-yl]methanol](/img/structure/B2927719.png)
![3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927720.png)


![3-(4-fluorophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927725.png)
![3-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2927726.png)
![3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride](/img/structure/B2927727.png)


![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2927734.png)


![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2927737.png)
![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)
